Astragaloside II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

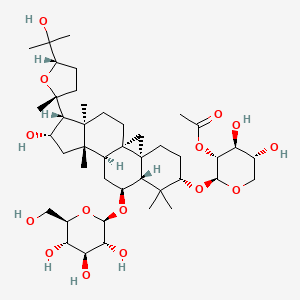

L’astragaloside II est une saponine triterpénoïde principalement dérivée de la racine d’Astragalus membranaceus, une herbe médicinale traditionnelle chinoise. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets immunomodulateurs, anti-inflammatoires et anticancéreux .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’astragaloside II peut être isolée de l’extrait d’acétate d’éthyle d’Astragalus membranaceus en utilisant la chromatographie à contre-courant à haute vitesse avec un système de solvants biphasique en deux étapes composé d’acétate d’éthyle-propan-2-ol-eau (5:1:5, 50:50:1) . Le processus d’isolement implique une chromatographie en couche mince couplée à la spectrométrie de masse pour l’identification .

Méthodes de production industrielle : La production industrielle d’astragalosides, y compris l’this compound, implique souvent la culture de racines poilues d’Astragalus membranaceus. Ces racines sont générées par transformation génétique d’Agrobacterium rhizogenes, ce qui fournit une méthode stable et efficace pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L’astragaloside II subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées d’this compound.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Astragaloside II has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of saponins and their chemical properties.

Biology: Investigated for its role in modulating immune responses and enhancing T cell activation.

Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, inflammatory bowel disease, and immunosuppressive diseases

Mécanisme D'action

L’astragaloside II exerce ses effets par le biais de plusieurs mécanismes moléculaires :

Comparaison Avec Des Composés Similaires

L’astragaloside II est l’une des nombreuses astragalosides présentes dans l’Astragalus membranaceus. Les composés similaires comprennent :

- Astragaloside I

- Astragaloside III

- Astragaloside IV

Comparaison :

- Astragaloside I : Effets immunomodulateurs similaires, mais diffère par ses cibles moléculaires spécifiques.

- Astragaloside III : Connu pour ses propriétés anticancéreuses, en particulier dans le cancer du poumon non à petites cellules .

- Astragaloside IV : Présente de fortes activités antioxydantes et anti-inflammatoires .

L’this compound est unique en sa capacité à moduler de multiples voies, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.

Activité Biologique

Astragaloside II (AS-II) is a cycloartane-type triterpene glycoside derived from the roots of Astragalus membranaceus, a prominent herb in traditional Chinese medicine. This compound has garnered significant attention due to its various biological activities, including immunomodulatory effects, anticancer properties, and potential benefits in wound healing and tissue repair. This article synthesizes current research findings on the biological activity of AS-II, supported by data tables and case studies.

Immunomodulatory Effects

AS-II has been shown to enhance T cell activation and proliferation. A study demonstrated that treatment with AS-II significantly increased the proliferation of primary splenocytes in response to stimulation by concanavalin A (ConA), alloantigen, or anti-CD3 antibodies. Specifically, AS-II at concentrations of 10 and 30 nmol/L enhanced IL-2 and IFN-γ secretion, upregulated mRNA levels of IFN-γ and T-bet, and increased the expression of activation markers CD25 and CD69 on CD4+ T cells. These effects were linked to the regulation of CD45 protein tyrosine phosphatase activity, which is crucial for T cell receptor signaling .

Table 1: Effects of AS-II on T Cell Activation

| Concentration (nmol/L) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) | CD25 Expression (%) | CD69 Expression (%) |

|---|---|---|---|---|

| Control | 50 | 100 | 10 | 15 |

| 10 | 150 | 300 | 25 | 30 |

| 30 | 200 | 400 | 40 | 50 |

Anticancer Properties

Recent studies have highlighted the potential of AS-II in enhancing the sensitivity of cancer cells to chemotherapy. A notable investigation found that AS-II inhibited cell growth and promoted apoptosis in cisplatin-resistant ovarian cancer cells both in vitro and in vivo. The mechanism involved downregulation of multidrug resistance-related proteins such as MDR1, Cyclin D1, and PCNA, which are critical for cell cycle regulation and drug resistance .

Case Study: Ovarian Cancer Cell Line Sensitivity

A study conducted on DDP-resistant ovarian cancer cell lines treated with AS-II showed:

- Inhibition of Cell Growth : Significant reduction in cell viability was observed.

- Induction of Apoptosis : Increased expression of apoptosis markers such as caspase-3 and caspase-9 was noted.

- Cell Cycle Arrest : Downregulation of Cyclin D1 led to cell cycle arrest at the G1 phase.

Wound Healing and Intestinal Repair

AS-II has also been investigated for its role in promoting intestinal epithelial repair. In a study using human Caco-2 cells, AS-II treatment enhanced wound closure and increased L-arginine uptake, which is vital for protein synthesis and cellular repair mechanisms. The activation of the mTOR signaling pathway was identified as a key mechanism through which AS-II exerts its effects .

Table 2: Effects of AS-II on Wound Healing Parameters

| Treatment (μM) | Wound Closure (%) | L-Arginine Uptake (pmol/mg protein/min) | mTOR Activation (p-S6K fold increase) |

|---|---|---|---|

| Control | 40 | 50 | 1.0 |

| 0.1 | 80 | 108 | 1.44 |

| 1 | 70 | 90 | 1.2 |

Propriétés

Numéro CAS |

91739-01-4 |

|---|---|

Formule moléculaire |

C43H70O15 |

Poids moléculaire |

827.0 g/mol |

Nom IUPAC |

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41-,42-,43+/m0/s1 |

Clé InChI |

AYWNHWGQTMCQIV-PZTXECKBSA-N |

SMILES |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |

SMILES isomérique |

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O)O |

SMILES canonique |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |

Synonymes |

astragaloside II |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.